molecular formula C19H17NO5S B2523907 Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-54-6

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2523907
CAS No.: 441290-54-6
M. Wt: 371.41
InChI Key: BZLICHQCEGHICY-UHFFFAOYSA-N
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Description

“Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The specific molecular structure of “this compound” was not found in the search results.

Scientific Research Applications

Synthetic Applications and Biological Importance

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : This study highlights the synthesis and biological significance of benzothiazole derivatives, which share a structural motif with the chemical compound of interest. Benzothiazoles, known for a broad spectrum of biological activities, suggest a potential pathway for exploring the applications of similarly structured compounds in medicinal chemistry. The research emphasizes the preparation of these compounds and their potential as therapeutic agents, reflecting on synthetic methodologies and pharmacological activities (Rosales-Hernández et al., 2022).

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamide A Versatile Ordering Moiety for Supramolecular Chemistry

: This review discusses the role of benzene-1,3,5-tricarboxamide (BTA) structures in supramolecular chemistry and various scientific disciplines. Although not directly related to the specific compound , the study provides insight into how structurally similar compounds could be utilized in nanotechnology, polymer processing, and biomedical applications due to their self-assembly and multivalent nature (Cantekin et al., 2012).

Environmental and Ecological Impacts

Review of Environmental Effects of Oxybenzone and Other Sunscreen Active Ingredients : Although focusing on sunscreen components, this review provides a methodology applicable to assessing the environmental impact of a wide range of chemicals, including potentially the compound of interest. It underscores the importance of understanding the ecological risks associated with chemical compounds found in consumer products and their presence in aquatic environments (Schneider & Lim, 2019).

Adsorption and Environmental Remediation

Adsorption of Methylene Blue on Low-Cost Adsorbents : This review article discusses the adsorption properties of various low-cost materials for removing pollutants from water, indicating a research avenue for studying the adsorptive capacities of new compounds like "Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate" for environmental remediation or filtration technologies (Rafatullah et al., 2010).

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-23-13-9-8-11(10-14(13)24-2)18(21)20-16-12-6-4-5-7-15(12)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLICHQCEGHICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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